molecular formula C6H2Br2N2S B11769898 3,6-Dibromoisothiazolo[4,3-b]pyridine CAS No. 1643854-33-4

3,6-Dibromoisothiazolo[4,3-b]pyridine

Cat. No.: B11769898
CAS No.: 1643854-33-4
M. Wt: 293.97 g/mol
InChI Key: XFINWAKFJGTYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromoisothiazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the isothiazolo[4,3-b]pyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the isothiazolo[4,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoisothiazolo[4,3-b]pyridine typically involves the bromination of isothiazolo[4,3-b]pyridine. One common method starts with the preparation of isothiazolo[4,3-b]pyridine, which can be synthesized through the cyclization of 2-aminopyridine with sulfur and a suitable oxidizing agent. The resulting isothiazolo[4,3-b]pyridine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for further applications in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoisothiazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

3,6-Dibromoisothiazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromoisothiazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and apoptotic effects in cancer cells .

Comparison with Similar Compounds

3,6-Dibromoisothiazolo[4,3-b]pyridine can be compared with other similar compounds, such as:

  • 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
  • 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine

These compounds share similar structural features but differ in the position of the bromine atoms and the heterocyclic ring system. The unique positioning of the bromine atoms in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

1643854-33-4

Molecular Formula

C6H2Br2N2S

Molecular Weight

293.97 g/mol

IUPAC Name

3,6-dibromo-[1,2]thiazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H

InChI Key

XFINWAKFJGTYGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(SN=C21)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.